molecular formula C9H7N3O4S3 B14671160 3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid CAS No. 51327-62-9

3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid

Cat. No.: B14671160
CAS No.: 51327-62-9
M. Wt: 317.4 g/mol
InChI Key: QEXFQEZOMBGULA-UHFFFAOYSA-N
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Description

3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is a complex organic compound with the molecular formula C₉H₇N₃O₄S₃ . This compound is characterized by its unique structure, which includes a thiazolidine ring, a diazenyl group, and a benzene sulfonic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid typically involves the formation of the thiazolidine ring followed by diazotization and coupling reactions. The thiazolidine ring can be synthesized using multicomponent reactions, click chemistry, or nano-catalysis . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring and diazenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid is unique due to its combination of a thiazolidine ring, diazenyl group, and benzene sulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

51327-62-9

Molecular Formula

C9H7N3O4S3

Molecular Weight

317.4 g/mol

IUPAC Name

3-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C9H7N3O4S3/c13-7-8(18-9(17)10-7)12-11-5-2-1-3-6(4-5)19(14,15)16/h1-4,8H,(H,10,13,17)(H,14,15,16)

InChI Key

QEXFQEZOMBGULA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2C(=O)NC(=S)S2

Origin of Product

United States

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